Cas no 2222-07-3 (Cucurbitacin I)

Cucurbitacin I structure
Cucurbitacin I structure
Produktname:Cucurbitacin I
CAS-Nr.:2222-07-3
MF:C30H42O7
MW:514.6503
MDL:MFCD09971044
CID:42641
PubChem ID:5281321

Cucurbitacin I Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,16α,20,25-tetrahydroxy-9β-methyl-10α-19-norlanosta-1,5,23(E)-triene-3,11,22-trione
    • Cucurbitacin I
    • Cucurbitacin I (JSI-124, NSC 521777, Elatericin B)
    • Cucurbitacin I, Cucumis sativus L.
    • CUCURBITACIN I, HPLC
    • Cucurbitacin i with hplc
    • Elatericin B
    • JSI124
    • JSI-124
    • NSC521777
    • NSC-521777
    • 2,16a,20,25-Tetrahydroxy-9b-methyl-10a-19-norlanosta-1,5,23(E)-triene-3,11,22-trione
    • Cucurbitacine (I)
    • 1,2-Dehydroelatericin A
    • SHQ47990PH
    • MLS002702902
    • 19-nor
    • F85354
    • NSC-521777Elatericin B
    • CUCURBITACCINE (I)
    • 2222-07-3
    • XT170627
    • NCGC00388208-02
    • 19-Norlanosta-1,5,23-triene-3,11,22-trione, 2,16,20,25-tetrahydroxy-9-methyl-, (9beta,10alpha,16alpha)-
    • CHEBI:3947
    • EINECS 218-736-8
    • SCHEMBL2523066
    • Elatericin B;JSI-124;NSC-521777
    • UNII-SHQ47990PH
    • NSC 521777
    • HY-N1405
    • (4R,9beta,16alpha,23E)-2,16,20,25-tetrahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholesta-2,5,23-triene-1,11,22-trione
    • 19-nor-9.beta.,5,23-triene-3,11,22-trione, 9-methyl-2,16,20,25-tetrahydroxy-
    • (9?,10?,16?,23E)-2,16,20,25-Tetrahydroxy-9-methyl-19-norlanosta-1,5,23-triene-3,11,22-trione
    • MS-29560
    • 2,16alpha,20,25-Tetrahydroxy-9beta-methyl-10alpha-19-norlanosta-1,5,23(E)-triene-3,11,22-trione
    • AKOS024456675
    • Cucurbitacin I (Elatericin B)
    • JSI 124
    • 2,16,20,25-Terahydroxycucurbita-1,5,23-triene-3,11,22-trione - Iberis umbellata (candytuft)
    • Elatericin B; JSI-124; NSC-521777
    • NSC-112167
    • C08800
    • 19-Norlanosta-1,23-triene-3,11,22-trione, 2,16,20,25-tetrahydroxy-9-methyl-, (9.beta.,10.alpha.,16.alpha.)- (VA
    • CS-5431
    • 19-Nor-9-beta,10-alpha-lanosta-1,5,23-triene-3,11,22-trione, 9-methyl-2,16,20,25-tetrahydroxy-
    • LMST01010110
    • Q27106265
    • (8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione
    • 19-Norlanosta-1,5,23-triene-3,11,22-trione, 2,16,20,25-tetrahydroxy-9-methyl-, (9.beta.,10.alpha.,16.alpha.,23E)-
    • NSC 112167
    • SCHEMBL15914446
    • CHEMBL387737
    • 28580-39-4
    • 19-Norlanosta-1,5,23-triene-3,11,22-trione, 2,16,20,25-tetrahydroxy-9-methyl-, (9beta,10alpha,16alpha)- (VAN)
    • NSC112167
    • DTXSID501015546
    • (8S,9R,10R,13R,14S,16R,17R)-17-[(E,1R)-1,5-dihydroxy-1,5-dimethyl-2-oxo-hex-3-enyl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione
    • GLXC-10147
    • NISPVUDLMHQFRQ-MKIKIEMVSA-N
    • MDL: MFCD09971044
    • Inchi: 1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1
    • InChI-Schlüssel: NISPVUDLMHQFRQ-MKIKIEMVSA-N
    • Lächelt: O([H])[C@]1([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]3([H])C([H])([H])C([H])=C4C(C([H])([H])[H])(C([H])([H])[H])C(C(=C([H])[C@@]4([H])[C@]3(C([H])([H])[H])C(C([H])([H])[C@]2(C([H])([H])[H])[C@@]1([H])[C@@](C(/C(/[H])=C(\[H])/C(C([H])([H])[H])(C([H])([H])[H])O[H])=O)(C([H])([H])[H])O[H])=O)O[H])=O

Berechnete Eigenschaften

  • Genaue Masse: 514.293054g/mol
  • Oberflächenladung: 0
  • XLogP3: 2.7
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Anzahl drehbarer Bindungen: 4
  • Monoisotopenmasse: 514.293054g/mol
  • Monoisotopenmasse: 514.293054g/mol
  • Topologische Polaroberfläche: 132Ų
  • Schwere Atomanzahl: 37
  • Komplexität: 1160
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 8
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Molekulargewicht: 514.6

Experimentelle Eigenschaften

  • Farbe/Form: No data available
  • Dichte: 1.26
  • Schmelzpunkt: 148-150°C
  • Siedepunkt: 698.3°Cat760mmHg
  • Flammpunkt: 390.1°C
  • Brechungsindex: 1.593
  • PSA: 132.13000
  • LogP: 3.61940
  • Dampfdruck: 0.0±5.2 mmHg at 25°C

Cucurbitacin I Sicherheitsinformationen

Cucurbitacin I Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB165526-5 mg
Cucurbitacin I; .
2222-07-3
5 mg
€208.20 2023-07-20
MedChemExpress
HY-N1405-5mg
Cucurbitacin I
2222-07-3 99.44%
5mg
¥3780 2024-05-25
Chengdu Biopurify Phytochemicals Ltd
BP3979-1000mg
Cucurbitacin I
2222-07-3 98%
1000mg
$4200 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP3979-100mg
Cucurbitacin I
2222-07-3 98%
100mg
$690 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0196-10 mg
Cucurbitacin I
2222-07-3 96.69%
10mg
¥9987.00 2022-04-26
MedChemExpress
HY-N1405-1mg
Cucurbitacin I
2222-07-3 99.44%
1mg
¥1480 2024-05-25
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0196-25 mg
Cucurbitacin I
2222-07-3 96.69%
25mg
¥17976.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0196-1 mL * 10 mM (in DMSO)
Cucurbitacin I
2222-07-3 96.69%
1 mL * 10 mM (in DMSO)
¥10117.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci10936-10mg
Cucurbitacin I
2222-07-3 98%
10mg
¥3764.00 2023-09-09
eNovation Chemicals LLC
Y1265349-5mg
Cucurbitacin I
2222-07-3 98%
5mg
$1535 2023-05-17
Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:2222-07-3)Cucurbitacin I
TBW00963
Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:2222-07-3)Cucurbitacin I
A1019633
Reinheit:99%/99%/99%/99%/99%
Menge:5mg/25mg/50mg/1ml/20mg
Preis ($):453.0/900.0/1215.0/517.0/407.0